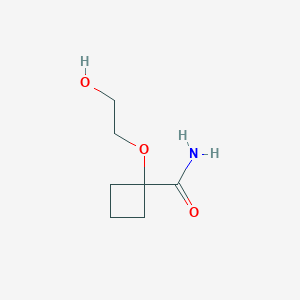

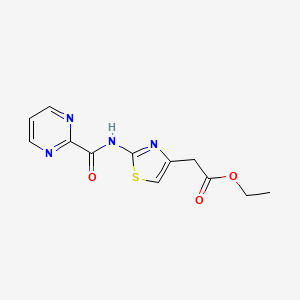

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide, also known as HECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HECA is a cyclic urea derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Unified Synthesis of Stereoisomers

Research has demonstrated efficient synthetic pathways for stereoisomers of related cyclobutane derivatives, employing photochemical [2+2] cycloaddition reactions. This method was instrumental in creating cyclobutane rings with specific configurations, highlighting its potential in synthesizing structurally complex molecules (André et al., 2013).

Ring-Opening Metathesis Polymerization (ROMP)

The reactivity of cyclobutene derivatives, including carboxamides, in ring-opening metathesis polymerization (ROMP) has been studied. Secondary amides of 1-cyclobutenecarboxylic acid were shown to polymerize, yielding translationally invariant polymers. This application points to the versatility of cyclobutene derivatives in creating polymers with specific structural characteristics (Song et al., 2010).

Cationic [2 + 2] Cycloadditions

Innovative applications of cationic [2 + 2] cycloadditions using temporary tethers have opened new avenues for synthesizing unique cyclobutane manifolds. This method provides a highly regio- and stereoselective approach to constructing cyclobutane-based structures, demonstrating the adaptability of cyclobutane derivatives in complex organic synthesis (Deng et al., 2012).

Hofmann Rearrangement–Ring Expansion Cascade

The treatment of cyclobutanecarboxamide with specific reagents has been shown to induce Hofmann rearrangement followed by ring expansion, leading to the synthesis of pyrrolines and isoquinolinium salts. This methodology underscores the potential of cyclobutane derivatives in facilitating novel ring transformations (Huang et al., 2016).

Stereodivergent Syntheses

Stereodivergent syntheses of bis(cyclobutane) β-dipeptides from cyclobutane-1-carboxylic acid derivatives have been explored. This approach highlights the utility of cyclobutane derivatives in peptide synthesis, offering a pathway to enantiomeric and diastereomeric β-amino acids and peptides (Izquierdo et al., 2002).

Properties

IUPAC Name |

1-(2-hydroxyethoxy)cyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(10)7(2-1-3-7)11-5-4-9/h9H,1-5H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNCENZDKONLSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)

![2-(4-Methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)